



## **Application Notes and Protocols for Avelumab Clinical Trials**

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction Avelumab (marketed as Bavencio) is a fully human IgG1 monoclonal antibody that has become a significant agent in the landscape of cancer immunotherapy.[1][2] It targets the programmed death-ligand 1 (PD-L1), a key checkpoint protein that cancer cells often exploit to evade the immune system.[2][3] Avelumab's development was notably rapid, receiving its first FDA approval just 52 months after its investigational new drug submission.[1] Its efficacy and safety have been evaluated in the comprehensive JAVELIN clinical trial program, which has enrolled over 7,000 patients across more than 15 tumor types.[1]

What distinguishes avelumab from other immune checkpoint inhibitors is its dual mechanism of action.[4] While it effectively blocks the PD-L1/PD-1 interaction to restore T-cell-mediated antitumor responses, it also retains a native, wild-type Fc region.[1][4] This allows avelumab to engage natural killer (NK) cells and mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby harnessing both the adaptive and innate immune systems to combat cancer. [4][5]

These application notes provide an overview of key avelumab clinical trials, associated data, and detailed protocols for essential experimental assays relevant to its study.

## **Mechanism of Action: A Dual Approach**

Avelumab functions through two distinct but complementary mechanisms to induce an antitumor immune response.

### Methodological & Application





- PD-L1 Blockade: Tumor cells can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells.[3] This interaction sends an inhibitory signal that deactivates the T cell, allowing the tumor to escape immune destruction.[3] Avelumab binds directly to PD-L1, preventing it from interacting with its receptors, PD-1 and B7.1.[1][5] This blockade removes the "brake" on the T cells, restoring their ability to recognize and attack cancer cells.[2][3]
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike other anti-PD-L1/PD-1
  antibodies that have been modified to be inert, avelumab is a human IgG1 antibody with a
  functional Fc region.[4] When avelumab binds to PD-L1 on a tumor cell, its Fc region can be
  recognized by Fc receptors on innate immune cells, particularly NK cells.[3] This
  engagement triggers the NK cell to release cytotoxic granules, inducing the death of the
  tumor cell.[6][7] This ADCC mechanism provides an additional, direct method of tumor cell
  lysis.[1]





Click to download full resolution via product page

Avelumab's dual mechanism of action.

# Application Note 1: Avelumab in Urothelial Carcinoma (UC)

The Phase III JAVELIN Bladder 100 trial was a pivotal study that established avelumab as the standard of care for first-line (1L) maintenance treatment in patients with locally advanced or metastatic UC whose disease had not progressed after platinum-based chemotherapy.[8][9]



### Summary of JAVELIN Bladder 100 Trial Data

The trial demonstrated a significant survival benefit for patients receiving avelumab plus best supportive care (BSC) compared to those receiving BSC alone.[8][10] The benefit was observed in both the overall population and in patients with PD-L1-positive tumors.[9] Long-term follow-up of at least 2 years confirmed the durable benefit of avelumab maintenance.[9]

| Endpoint                                                                         | Avelumab + BSC<br>(n=350) | BSC Alone (n=350) | Hazard Ratio (95%<br>CI) |
|----------------------------------------------------------------------------------|---------------------------|-------------------|--------------------------|
| Overall Population                                                               |                           |                   |                          |
| Median Overall<br>Survival                                                       | 21.4 months               | 14.3 months       | 0.69 (0.56-0.86)         |
| Median PFS<br>(Investigator)                                                     | 3.7 months                | 2.0 months        | 0.62 (0.52-0.75)         |
| Objective Response<br>Rate                                                       | 9.7%                      | 1.4%              | N/A                      |
| PD-L1+ Population                                                                |                           |                   |                          |
| Median Overall<br>Survival                                                       | Not Reached               | 17.1 months       | 0.56 (0.40-0.79)         |
| Median PFS<br>(Investigator)                                                     | 5.7 months                | 2.1 months        | 0.56 (0.43-0.73)         |
| (Data sourced from<br>the JAVELIN Bladder<br>100 primary analysis)<br>[8][9][10] |                           |                   |                          |

Experimental Protocol: JAVELIN Bladder 100

- Study Design: A Phase III, multicenter, randomized, open-label, parallel-arm study.[9][10]
- Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma who had not progressed after 4 to 6 cycles of first-line platinum-based



chemotherapy (gemcitabine + cisplatin or carboplatin).[9]

Randomization: Eligible patients were randomized 1:1 to receive either avelumab plus BSC or BSC alone. Randomization was stratified by the best response to first-line chemotherapy (complete/partial response vs. stable disease) and the site of metastasis (visceral vs. non-visceral) at the start of chemotherapy.[9]

#### Treatment:

- Arm A: Avelumab 10 mg/kg administered as a 60-minute intravenous infusion every 2 weeks, in addition to BSC.[11]
- Arm B: BSC alone.[10]
- Treatment continued until confirmed disease progression, unacceptable toxicity, or patient withdrawal.[9]

### • Endpoints:

- Primary: Overall survival (OS) in the overall population and in the PD-L1-positive population.[9]
- Secondary: Progression-free survival (PFS), objective response rate (ORR), and safety.
- Tumor Assessment: Tumor response was evaluated by investigators according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[10]





Click to download full resolution via product page

JAVELIN Bladder 100 trial workflow.

Future Directions: JAVELIN Bladder Medley

To build upon the success of JAVELIN Bladder 100, the JAVELIN Bladder Medley (NCT05327530) trial is underway.[8][12] This is a Phase II, open-label, umbrella trial designed



to evaluate if combining avelumab with other novel anti-cancer agents can further improve outcomes in the first-line maintenance setting for advanced UC.[8] Patients are randomized to receive avelumab alone or in combination with agents like sacituzumab govitecan (an anti-Trop-2 antibody-drug conjugate), M6223 (an anti-TIGIT antibody), or NKTR-255 (recombinant human IL-15).[12]

## Application Note 2: Avelumab in Merkel Cell Carcinoma (MCC)

Avelumab was the first drug approved by the FDA for metastatic Merkel cell carcinoma (mMCC), a rare and aggressive skin cancer.[13][14] This accelerated approval was based on data from the JAVELIN Merkel 200 trial.[1][14]

Summary of JAVELIN Merkel 200 Trial Data

This single-arm, multicenter trial enrolled 88 patients with mMCC whose disease had progressed after at least one line of chemotherapy.[14]

| Endpoint                                                                                          | Result (n=88)                     |
|---------------------------------------------------------------------------------------------------|-----------------------------------|
| Objective Response Rate (ORR)                                                                     | 33%                               |
| Complete Response Rate                                                                            | 11.4%                             |
| Partial Response Rate                                                                             | 21.6%                             |
| Duration of Response                                                                              | 86% of responses lasted >6 months |
| 45% of responses lasted >12 months                                                                |                                   |
| (Data sourced from the JAVELIN Merkel 200 trial, which supported accelerated FDA approval)[1][14] |                                   |

Experimental Protocol: JAVELIN Merkel 200

Study Design: A Phase II, single-arm, multicenter study.[15]



- Patient Population: Adult patients with histologically confirmed metastatic MCC who had experienced disease progression after at least one prior chemotherapy regimen.[14]
- Treatment: Avelumab was administered at a dose of 10 mg/kg via intravenous infusion every
   weeks until disease progression or unacceptable toxicity.[14]
- Endpoints:
  - Primary: Confirmed ORR as assessed by an independent review committee according to RECIST v1.1.
  - Secondary: Duration of response, PFS, OS, and safety.[14]

# Application Note 3: Avelumab in Renal Cell Carcinoma (RCC)

Avelumab is also approved, in combination with the tyrosine kinase inhibitor axitinib, for the first-line treatment of patients with advanced renal cell carcinoma (RCC).[5] This approval was based on the JAVELIN Renal 101 trial.

Summary of JAVELIN Renal 101 Trial Data (Avelumab + Axitinib vs. Sunitinib)

| Endpoint (PD-L1+<br>Population)             | Avelumab +<br>Axitinib | Sunitinib  | Hazard Ratio (95%<br>CI) |
|---------------------------------------------|------------------------|------------|--------------------------|
| Median PFS                                  | 13.8 months            | 7.2 months | 0.61 (0.47-0.79)         |
| Objective Response<br>Rate                  | 55.2%                  | 25.5%      | N/A                      |
| (Data from the JAVELIN Renal 101 trial)[16] |                        |            |                          |

## **Protocols for Key Experimental Assays**

Protocol 1: Immunohistochemistry (IHC) for PD-L1 Expression



This protocol provides a general methodology for assessing PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, as was done in the JAVELIN trials using the Ventana PD-L1 (SP263) assay.[9][17]

- Objective: To detect and score PD-L1 protein expression on tumor and immune cells.
- Materials:
  - FFPE tumor tissue sections (4-5 μm thick) on charged slides.
  - Automated staining platform (e.g., Ventana BenchMark ULTRA).
  - Ventana PD-L1 (SP263) Rabbit Monoclonal Primary Antibody.
  - Ventana detection kit (e.g., OptiView DAB IHC Detection Kit).
  - Hematoxylin counterstain.
  - Deparaffinization and antigen retrieval solutions.

#### Procedure:

- Baking and Deparaffinization: Bake slides to adhere tissue. Perform deparaffinization on the automated stainer using appropriate reagents.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a cell conditioning solution at high temperature.
- Primary Antibody Incubation: Incubate the slides with the Ventana PD-L1 (SP263) primary antibody.
- Detection: Apply the detection system, which typically involves a secondary antibody and a DAB-chromogen reaction to visualize the target protein (brown stain).
- Counterstaining: Apply hematoxylin to stain cell nuclei (blue), providing histological context.



- Dehydration and Coverslipping: Dehydrate the slides through a series of alcohol and xylene washes and apply a permanent coverslip.
- Scoring (Example for UC):
  - A pathologist scores the percentage of tumor cells with any membrane staining for PD-L1.
  - The percentage of the tumor area occupied by PD-L1-staining immune cells is also assessed.
  - PD-L1 positive status in the JAVELIN Bladder 100 trial was defined as staining in ≥25% of tumor cells or ≥25% of immune cells within the tumor tissue.[10]

Protocol 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to measure the ability of avelumab to induce the killing of PD-L1-expressing tumor cells by immune effector cells.[6][18]

- Objective: To quantify the lysis of target tumor cells in the presence of avelumab and effector cells (e.g., NK cells).
- Materials:
  - Target Cells: A PD-L1-positive cancer cell line (e.g., a human carcinoma cell line).
  - Effector Cells: Isolated Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.
  - Antibody: Avelumab and an isotype control antibody (human IgG1).
  - Assay Medium: RPMI 1640 + 10% FBS.
  - o Lysis Detection Reagent: Calcein-AM or a lactate dehydrogenase (LDH) release assay kit.
  - 96-well U-bottom plates.
- Procedure:



- Target Cell Preparation: Harvest target cells and label them with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. Wash and resuspend cells at a concentration of 1x10^5 cells/mL.
- Effector Cell Preparation: Isolate NK cells or PBMCs from whole blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for NK cell enrichment, if desired. Resuspend effector cells at the desired concentration to achieve various Effector:Target (E:T) ratios (e.g., 25:1, 10:1).
- Assay Setup (in a 96-well plate):
  - Spontaneous Release: Target cells + medium only.
  - Maximum Release: Target cells + lysis buffer (e.g., Triton X-100).
  - Experimental Wells: 10,000 target cells/well + effector cells at desired E:T ratio + serial dilutions of avelumab or isotype control.
- Incubation: Centrifuge the plate briefly to pellet cells and incubate for 4 hours at 37°C, 5%
   CO2.
- Data Acquisition:
  - Calcein Release: Centrifuge the plate and transfer supernatant to a new plate. Measure fluorescence on a plate reader.
  - LDH Release: Add LDH reaction mixture to supernatant and measure absorbance according to the kit protocol.

### Data Analysis:

- Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = 100 \* (Experimental Release - Spontaneous Release) / (Maximum Release -Spontaneous Release)
- Plot the % Specific Lysis against the antibody concentration to generate a dose-response curve.





Click to download full resolution via product page

Workflow for an in vitro ADCC assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 4. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antibody dependent cellular cytotoxicity activity of a novel anti-PD-L1 antibody, avelumab (MSB0010718C), on human tumor cells. ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ascopubs.org [ascopubs.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



- 11. youtube.com [youtube.com]
- 12. The JAVELIN Bladder Medley trial: avelumab-based combinations as first-line maintenance in advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avelumab for Merkel Cell Carcinoma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. youtube.com [youtube.com]
- 15. ajmc.com [ajmc.com]
- 16. youtube.com [youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Avelumab Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com